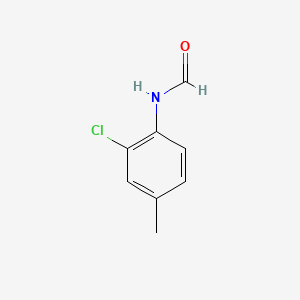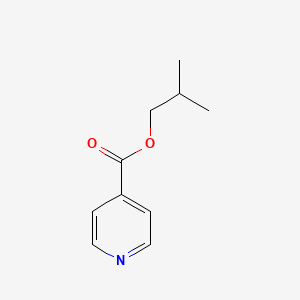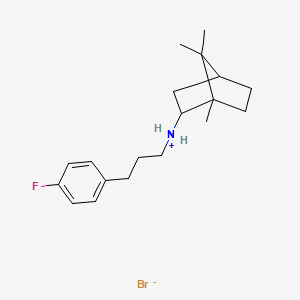
(+-)-endo-N-(3-(p-Fluorophenyl)propyl)-2-bornanamine hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(±)-endo-N-(3-(p-Fluorophenyl)propyl)-2-bornanamine hydrobromide is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a bornane backbone with a fluorophenylpropyl group attached, making it an interesting subject for research in medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (±)-endo-N-(3-(p-Fluorophenyl)propyl)-2-bornanamine hydrobromide typically involves multiple steps, starting with the preparation of the bornane backbone. The fluorophenylpropyl group is then introduced through a series of reactions, including nucleophilic substitution and reductive amination. The final step involves the formation of the hydrobromide salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and reduce costs.
化学反应分析
Types of Reactions
(±)-endo-N-(3-(p-Fluorophenyl)propyl)-2-bornanamine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the bornane backbone.
Substitution: Nucleophilic substitution reactions can introduce different substituents to the phenyl ring or the bornane backbone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
科学研究应用
(±)-endo-N-(3-(p-Fluorophenyl)propyl)-2-bornanamine hydrobromide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (±)-endo-N-(3-(p-Fluorophenyl)propyl)-2-bornanamine hydrobromide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenylpropyl group may enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Fluorinated ethylene propylene: Shares the fluorine component but differs in structure and applications.
Polyfluoroalkyl compounds: Similar in containing fluorine atoms but have different uses and properties.
Uniqueness
(±)-endo-N-(3-(p-Fluorophenyl)propyl)-2-bornanamine hydrobromide is unique due to its specific combination of a bornane backbone with a fluorophenylpropyl group, which imparts distinct chemical and biological properties
属性
CAS 编号 |
24629-72-9 |
|---|---|
分子式 |
C19H29BrFN |
分子量 |
370.3 g/mol |
IUPAC 名称 |
3-(4-fluorophenyl)propyl-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)azanium;bromide |
InChI |
InChI=1S/C19H28FN.BrH/c1-18(2)15-10-11-19(18,3)17(13-15)21-12-4-5-14-6-8-16(20)9-7-14;/h6-9,15,17,21H,4-5,10-13H2,1-3H3;1H |
InChI 键 |
QKVCXGICANLPAG-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2CCC1(C(C2)[NH2+]CCCC3=CC=C(C=C3)F)C)C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


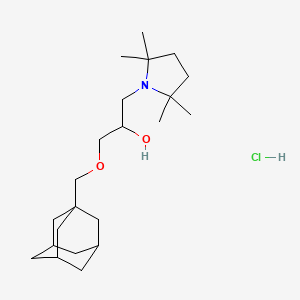
![Carbamic acid, [2-[(2-aminoethyl)amino]ethyl]-](/img/structure/B13742538.png)
![5-Bromo-[1,3]thiazolo[4,5-b]pyrazin-2-amine](/img/structure/B13742539.png)
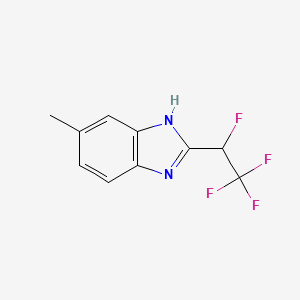
![hydrogen [29H,31H-phthalocyaninesulphonato(3-)-N29,N30,N31,N32]cuprate(1-)](/img/structure/B13742552.png)
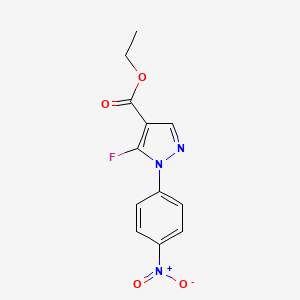
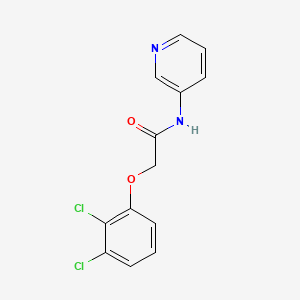


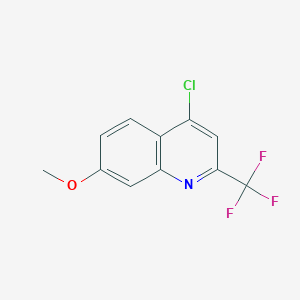
![[3-(4-aminophenyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13742604.png)
